molecular formula C8H7BrOS B12603674 Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-

Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-

Cat. No.: B12603674
M. Wt: 231.11 g/mol
InChI Key: QKRPTPBZHMJRAI-UHFFFAOYSA-N
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Description

6-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS RN: 2513-49-7) is a brominated derivative of the parent compound 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Its molecular formula is C₈H₇BrOS, with a molecular weight of 231.11 g/mol . This compound is characterized by a fused bicyclic structure containing a sulfur atom in the thiophene ring and a ketone group at the 4-position. The bromine substitution at the 6-position enhances its utility in cross-coupling reactions, particularly in pharmaceutical syntheses such as brexpiprazole, an antipsychotic drug .

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

6-bromo-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C8H7BrOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-2,5H,3-4H2

InChI Key

QKRPTPBZHMJRAI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1SC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination Using Bromine

  • Reagents : Bromine (Br$$_2$$), acetic acid or chloroform as the solvent.
  • Procedure :
    • Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one in the chosen solvent.
    • Add bromine dropwise at room temperature or slightly elevated temperatures.
    • Stir the reaction mixture until completion (monitored by thin-layer chromatography (TLC)).
    • Isolate the product by evaporation of the solvent and purification via recrystallization or column chromatography.
  • Advantages : High selectivity for monobromination.
  • Limitations : Requires careful handling of bromine due to its reactivity and toxicity.

Bromination Using N-Bromosuccinimide (NBS)

  • Reagents : N-Bromosuccinimide (NBS), acetic acid or dimethylformamide (DMF) as the solvent.
  • Procedure :
    • Dissolve NBS and the starting compound in the solvent.
    • Stir at room temperature or slightly elevated temperatures for several hours.
    • Monitor reaction progress using TLC.
    • Purify the product by flash column chromatography or recrystallization.
  • Advantages : NBS is more stable and easier to handle than elemental bromine.
  • Limitations : Reaction times may be longer compared to bromine.

Solvent-Free Bromination

In some cases, solvent-free conditions have been employed to enhance reaction efficiency and reduce environmental impact. This involves grinding the reactants together with solid NBS under ambient conditions, followed by workup and purification.

Industrial Production Methods

For large-scale production, industrial methods focus on maximizing yield and cost-efficiency while minimizing waste.

Continuous Flow Synthesis

  • Continuous flow reactors are used to carry out bromination reactions under controlled conditions.
  • Advantages include:
    • Precise control over reaction parameters (temperature, pressure, and reagent addition).
    • Higher yields due to efficient mixing and heat transfer.
    • Reduced risk associated with handling reactive reagents like bromine.

Automated Reagent Addition

  • Automated systems ensure consistent addition of brominating agents and solvents, reducing human error and improving reproducibility.

Advanced Purification Techniques

Industrial-scale purification may involve:

  • Crystallization from ethanol or other suitable solvents.
  • Use of high-performance liquid chromatography (HPLC) for high-purity product isolation.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield (%) Advantages Limitations
Bromination with Br$$_2$$ Bromine Acetic acid Room temp ~75–85 High selectivity Toxicity of bromine
Bromination with NBS NBS DMF Room temp ~70–80 Easier handling Longer reaction times
Solvent-free bromination NBS None Ambient ~60–75 Eco-friendly Lower yields
Industrial continuous flow Br$$_2$$/NBS Various Controlled ~90+ Scalable, efficient Requires specialized equipment

Key Notes on Reaction Optimization

  • Temperature Control : Elevated temperatures can accelerate reactions but may lead to side products.
  • Reagent Stoichiometry : Excess brominating agent can cause over-bromination; precise stoichiometry is critical.
  • Monitoring Techniques : TLC is commonly used for small-scale reactions; gas chromatography (GC) or HPLC is preferred for industrial monitoring.
  • Purification : Flash column chromatography is effective for lab-scale reactions, while crystallization or advanced chromatographic methods are used industrially.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, ether solvents, low temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted benzo[b]thiophen-4(5H)-one derivatives.

Scientific Research Applications

Organic Synthesis

Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-, serves as a crucial building block in organic synthesis. Its reactive ketone group allows for various functionalization reactions, including:

  • Condensation Reactions : Useful for forming new carbon-carbon bonds.
  • Aldol Additions : Facilitates the synthesis of β-hydroxy ketones.
  • Acylation Reactions : Enables the introduction of acyl groups into molecules.

Case Study: Synthesis of Brexpiprazole

A notable application is its role as a precursor in the synthesis of Brexpiprazole, an antipsychotic drug. The synthesis involves a palladium-mediated Buchwald–Hartwig amination step using 6-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a key intermediate. This method achieved an overall yield of 87%, demonstrating the compound's utility in pharmaceutical development .

Pharmaceutical Applications

Research indicates that compounds related to benzo[b]thiophenes exhibit potential biological activities, including:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Certain studies suggest effectiveness against various bacterial strains.

The structural features of benzo[b]thiophenes contribute to their interaction with biological targets, making them valuable in drug discovery.

Material Science

In material science, benzo[b]thiophen-4(5H)-one derivatives are explored for their potential applications in:

  • Organic Electronics : Their electronic properties make them suitable for use in organic semiconductors and photovoltaic devices.
  • Dyes and Pigments : The compound's ability to absorb light can be harnessed for developing new dyes with specific color properties.

Analytical Chemistry

Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-, has been utilized in analytical methodologies such as High Performance Liquid Chromatography (HPLC). A specific reverse-phase HPLC method has been established for its separation and analysis, which is crucial for ensuring purity in synthetic processes .

The following table compares benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-, with structurally similar compounds:

Compound NameStructure TypeNotable Features
Benzo[b]thiopheneAromatic HydrocarbonExhibits significant aromatic stability
5-Methylbenzo[b]thiopheneMethylated ThiopheneIncreased lipophilicity due to methyl group
2-Aminobenzo[b]thiopheneAmino-substitutedPotential for enhanced biological activity
6-Bromo-4-benzo[b]thiophenoneHalogenatedUnique reactivity due to bromine atom

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules. The thiophene ring can also engage in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 6-Bromo Derivatives

  • 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS RN: 25074-25-3):
    • Molecular Formula : C₈H₇BrOS (identical to the 6-bromo derivative).
    • Key Differences : Bromine substitution at the 2-position alters electronic distribution, reducing its suitability for Buchwald-Hartwig amination compared to the 6-bromo isomer. This positional change impacts reactivity in metal-catalyzed reactions due to steric and electronic effects .

Non-Brominated Parent Compound: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

  • Molecular Formula : C₈H₈OS.
  • Reactivity : Lacks bromine, making it less reactive in cross-coupling reactions. However, it serves as a versatile precursor for synthesizing sulfur-containing heterocycles, including brominated derivatives .
  • Applications : Used in the synthesis of brexpiprazole via bromination followed by amination .

Oxygen Analog: 6,7-Dihydro-4(5H)-benzofuranone

  • Molecular Formula : C₈H₈O₂.
  • Key Differences : Replaces sulfur with oxygen, increasing electronegativity and altering ring aromaticity. This reduces coordination with transition metals (e.g., ruthenium), impacting catalytic hydrogenation efficiency compared to sulfur-containing analogs .

Chlorinated Analog: 1-Chloro-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Molecular Formula : C₈H₇ClOS.
  • Structural Variance : Chlorine substitution at the 1-position in a benzo[c]thiophene scaffold (vs. benzo[b] in the target compound). The benzo[c] arrangement modifies electronic properties, reducing suitability for piperazine coupling reactions .

Physicochemical and Reactivity Comparison

Property 6-Bromo Derivative 2-Bromo Derivative Parent Compound Oxygen Analog
Molecular Weight 231.11 231.11 152.21 136.15
Melting/Storage 0–6°C (cold storage) 2–8°C (dry, sealed) Not specified Not specified
Reactivity in Coupling High (Buchwald-Hartwig) Low Requires bromination Not applicable
Hazard Profile Irritant (similar to 2-Br) Irritant Less reactive Less hazardous

6-Bromo Derivative

  • Brexpiprazole Synthesis : Serves as a key intermediate in a Buchwald-Hartwig amination step with N-Boc-piperazine, enabling efficient C–N bond formation .
  • Advantage Over Analogs : Bromine at the 6-position optimizes steric and electronic compatibility with palladium catalysts, yielding >90% efficiency in amination .

2-Bromo Derivative

  • Limited Utility: Primarily used in niche bromination studies. Contamination with dibrominated byproducts (e.g., 2,5-dibromo derivatives) complicates purification .

Parent Compound

  • Versatility : Employed in Vilsmeier-Haack formylation and bromination to generate substituted derivatives for heterocycle synthesis .

Stability and Handling Considerations

  • 6-Bromo Derivative : Requires cold storage (0–6°C) to prevent decomposition .
  • 2-Bromo Derivative : Sensitive to light and moisture; stored under inert conditions .
  • Safety : Both brominated compounds are irritants, necessitating PPE (gloves, goggles) during handling .

Biological Activity

Benzo[b]thiophen-4(5H)-one, specifically the 6-bromo-6,7-dihydro variant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis pathways, and relevant case studies.

  • Molecular Formula : C8H8OS
  • Molecular Weight : 152.211 g/mol
  • CAS Number : 13414-95-4
  • LogP : 2.29

Biological Activity Overview

The biological activities of benzo[b]thiophen derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Antimicrobial Activity :
    • In vitro studies have shown that various derivatives of benzo[b]thiophen exhibit significant antimicrobial properties. For instance, compounds derived from 6,7-dihydrobenzo[b]thiophen-4(5H)-one demonstrated inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties :
    • Certain derivatives have shown promising anticancer activities. For example, a study indicated that specific substituted benzo[b]thiophenes exhibited cytotoxic effects against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • Compounds related to benzo[b]thiophen have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of benzo[b]thiophen-4(5H)-one and its derivatives often involves bromination processes and Vilsmeier–Haack formylation reactions. The bromination can yield various bromo-substituted derivatives that retain biological activity:

Compound NameCAS NumberBiological Activity
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one25074-25-3Antimicrobial
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one2513-49-7Anticancer

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of several pyrazole derivatives derived from benzo[b]thiophen structures. The results highlighted the potential for these compounds to inhibit biofilm formation in pathogenic bacteria, suggesting a synergistic effect when combined with existing antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    • Research on substituted benzo[b]thiophenes demonstrated their ability to induce apoptosis in cancer cell lines while maintaining low hemolytic activity, indicating a favorable safety profile for further development .

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